1-Deazatubercidin
Description
Its synthesis involves the glycosylation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, followed by sequential deprotection and reduction steps to yield the final compound . Early studies highlighted its structural similarity to natural purine nucleosides, with the key modification being the replacement of a nitrogen atom in the purine ring with a carbon atom (1-deaza modification), a change hypothesized to enhance metabolic stability or target specificity .
Properties
CAS No. |
83683-90-3 |
|---|---|
Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N3O4/c13-7-1-3-14-11-6(7)2-4-15(11)12-10(18)9(17)8(5-16)19-12/h1-4,8-10,12,16-18H,5H2,(H2,13,14)/t8-,9-,10-,12-/m1/s1 |
InChI Key |
ICSYNCVSXUEZDG-DNRKLUKYSA-N |
SMILES |
C1=CN=C2C(=C1N)C=CN2C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
C1=CN=C2C(=C1N)C=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CN=C2C(=C1N)C=CN2C3C(C(C(O3)CO)O)O |
Synonyms |
1-deazatubercidin 4-amino-1-beta-D-ribofuranosyl-1H-pyrrolo(2,3-b)pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Broader Class: Deazapurine Nucleosides
1-Deazatubercidin belongs to the 3,7-dideazapurine nucleoside family, distinct from other analogs like:
- 7-Deazapurines (e.g., Sulfinosine): These compounds, evaluated in mouse models, demonstrated in vivo antitumor activity, possibly due to enhanced uptake or resistance to enzymatic degradation .
- 3-Deazapurines (e.g., Sulfonosine analogs): These derivatives showed variable activity depending on substitution patterns, underscoring the importance of the deaza position (3 vs. 7) in biological activity .
Data Tables and Research Findings
Table 1: In Vitro Antitumor Activity of this compound and Analogs
Table 2: Comparative In Vivo Activity of Deazapurine Nucleosides
Mechanistic Insights and Structure-Activity Relationships
- Amino Substitutions: The diamino groups in Compound 16 likely enhance hydrogen bonding with target enzymes (e.g., kinases or nucleoside transporters), improving cellular uptake or binding affinity .
- Deaza Position: 7-Deazapurines (e.g., Sulfinosine) may mimic natural nucleosides more effectively than 3,7-dideazapurines, explaining their superior in vivo performance .
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